Product packaging for Flumioxazin-13C3(Cat. No.:CAS No. 1346604-88-3)

Flumioxazin-13C3

Cat. No.: B583823
CAS No.: 1346604-88-3
M. Wt: 357.31 g/mol
InChI Key: FOUWCSDKDDHKQP-BTCZPRMESA-N
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Description

Overview of Flumioxazin (B1672886) as a PPO-Inhibiting Herbicide and its Role

Flumioxazin is a broad-spectrum herbicide used to control a variety of broadleaf weeds and some grasses in crops such as soybeans and peanuts, as well as in vineyard management. frontiersin.orgnih.gov It belongs to the N-phenylphthalimide class of herbicides and functions by inhibiting the enzyme protoporphyrinogen (B1215707) oxidase (PPO). frontiersin.orgnih.govresearchgate.net This enzyme is a key component in the biosynthesis of chlorophyll (B73375) in plants. frontiersin.org Inhibition of PPO leads to an accumulation of protoporphyrin IX, which, in the presence of light, produces reactive oxygen species that cause rapid cell membrane disruption and plant death. frontiersin.orgcambridge.org

Flumioxazin is characterized by its rapid degradation in the environment through processes like hydrolysis and photolysis. epa.govregulations.gov Its persistence in soil and water is generally low. herts.ac.uk However, some of its degradation products, such as APF (6-amino-7-fluoro-4-(2-propynyl)-1,4,-benzoxazin-3(2H)-one) and THPA (3,4,5,6-tetrahydrophthalic acid), can be more mobile and persistent. epa.govnoaa.gov

Rationale for Isotopic Labeling in Environmental and Biological Investigations

Isotopic labeling is a powerful technique used to trace the path of molecules in complex environmental and biological systems. iaea.orgmdpi.com By replacing certain atoms in a molecule with their heavier, stable isotopes (like replacing Carbon-12 with Carbon-13), scientists can track the compound and its metabolites without altering its chemical properties. iaea.orgusda.gov This method offers high sensitivity and specificity, allowing for precise quantification and identification of the parent compound and its breakdown products in various matrices like soil, water, and biological tissues. iaea.orgscielo.br The use of stable isotopes, such as ¹³C, has become increasingly important in pesticide research. iaea.org

Scope and Objectives of Flumioxazin-13C3 Research

The use of Flumioxazin labeled with three Carbon-13 atoms (Flumioxazin-¹³C₃) enables detailed research into its environmental fate and metabolism. The primary objectives of using this isotopically labeled compound are:

To accurately trace the degradation pathway of flumioxazin in different environmental compartments, such as soil and water. This helps in identifying and quantifying its various metabolites.

To study its absorption, translocation, and metabolism in target and non-target organisms. usda.gov This provides insights into its mode of action and potential for bioaccumulation. herts.ac.uk

To conduct precise environmental risk assessments by providing accurate data on its persistence, mobility, and the formation of potential terminal residues. nih.govepa.gov

To understand the mechanisms of herbicide resistance in various weed species. usda.gov

Detailed Research Findings with Flumioxazin-¹³C₃

The application of Flumioxazin-¹³C₃ in research provides a higher degree of accuracy and detail in understanding its behavior. While specific studies solely on Flumioxazin-¹³C₃ are not widely published, the principles of isotopic labeling with compounds like ¹³C-glyphosate and ¹³C-metamitron demonstrate the potential research applications. nih.govnih.gov

For instance, studies using ¹³C-labeled herbicides have successfully elucidated complex degradation pathways in soil, showing how the labeled carbon is incorporated into microbial biomass or mineralized to ¹³CO₂. nih.gov Such studies allow for a complete mass balance analysis, which is crucial for understanding the ultimate fate of the herbicide in the environment.

Table 1: Physicochemical and Environmental Fate Properties of Flumioxazin

Property Value Reference
Molecular Formula C₁₉H₁₅FN₂O₄ mass.gov
Molecular Weight 354.3 g/mol mass.gov
Water Solubility 1.8 mg/L mass.gov
Log Kow 2.55 mass.gov
Vapor Pressure (25°C) 2.46 x 10⁻⁶ mmHg mass.gov
Henry's Law Constant (25°C) 6.36 x 10⁻⁸ atm·m³/mol mass.gov
Soil Aerobic Metabolism Half-life 11.9 - 17.5 days regulations.gov
Aqueous Photolysis Half-life 1 day epa.gov

| Hydrolysis Half-life (pH 7) | 1 day | epa.gov |

Table 2: Major Degradation Products of Flumioxazin

Degradate Chemical Name Mobility Persistence Reference
APF 6-amino-7-fluoro-4-(2-propynyl)-1,4,-benzoxazin-3(2H)-one High High epa.govnoaa.gov
THPA 3,4,5,6-tetrahydrophthalic acid High High epa.govnoaa.gov

| 482-HA | Not specified in search results | Believed to be very mobile | Unknown | epa.gov |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1346604-88-3

Molecular Formula

C19H15FN2O4

Molecular Weight

357.31 g/mol

IUPAC Name

2-(7-fluoro-3-oxo-4-(1,2,3-13C3)prop-2-ynyl-1,4-benzoxazin-6-yl)-4,5,6,7-tetrahydroisoindole-1,3-dione

InChI

InChI=1S/C19H15FN2O4/c1-2-7-21-15-9-14(13(20)8-16(15)26-10-17(21)23)22-18(24)11-5-3-4-6-12(11)19(22)25/h1,8-9H,3-7,10H2/i1+1,2+1,7+1

InChI Key

FOUWCSDKDDHKQP-BTCZPRMESA-N

SMILES

C#CCN1C(=O)COC2=CC(=C(C=C21)N3C(=O)C4=C(C3=O)CCCC4)F

Isomeric SMILES

[13CH]#[13C][13CH2]N1C(=O)COC2=CC(=C(C=C21)N3C(=O)C4=C(C3=O)CCCC4)F

Canonical SMILES

C#CCN1C(=O)COC2=CC(=C(C=C21)N3C(=O)C4=C(C3=O)CCCC4)F

Synonyms

2-[7-Fluoro-3,4-dihydro-3-oxo-4-(2-propyn-1-yl)-2H-1,4-benzoxazin-6-yl]-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione-13C3;  Flumizin-13C3;  Guillotine-13C3;  Pledge-13C3; 

Origin of Product

United States

Synthesis and Characterization of Flumioxazin 13c3

Precursor Selection and Chemical Reaction Pathways for ¹³C Incorporation

The synthesis of Flumioxazin-13C3 mirrors the established pathways for creating unlabeled flumioxazin (B1672886), with the critical exception of using a labeled precursor. google.comgoogle.com The final step in the synthesis of flumioxazin is typically the N-alkylation of the intermediate, 2-(7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b] scielo.brsigmaaldrich.cnoxazin-6-yl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione, with a propargyl halide. google.com

To incorporate the three-carbon label, a commercially available or custom-synthesized labeled precursor, such as Propargyl-1,2,3-¹³C₃ bromide , is used in this final alkylation step. The reaction involves the deprotonation of the amide nitrogen on the benzoxazine (B1645224) ring system, followed by a nucleophilic substitution reaction with the labeled propargyl bromide.

Final Synthetic Step:

Reactant 1 Reactant 2 (Labeled) Product

This method ensures the precise placement of the ¹³C atoms on the propargyl functional group, a part of the molecule less likely to be cleaved in initial metabolic degradation pathways compared to the imide linkage. epa.gov

Analytical Verification of Isotopic Purity and Labeling Position

Following synthesis, the product must undergo rigorous analytical testing to confirm its chemical identity, isotopic enrichment, and the specific location of the labels. The two primary techniques for this verification are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometric Confirmation of Isotopic Enrichment

Mass spectrometry (MS) is the definitive technique for confirming the successful incorporation of the ¹³C isotopes. The analysis compares the mass-to-charge ratio (m/z) of the synthesized compound with its unlabeled standard. Unlabeled flumioxazin has a monoisotopic mass of 354.1016 Da. The incorporation of three ¹³C atoms increases the mass by approximately 3 Da.

High-resolution mass spectrometry (HRMS) can precisely measure this mass difference, confirming that the desired number of labels has been incorporated. researchgate.net The isotopic purity is also assessed by examining the relative intensity of the ion signal for any remaining unlabeled flumioxazin (at m/z ~355 [M+H]⁺) compared to the labeled product (at m/z ~358 [M+H]⁺).

Table 1: Expected Mass Spectrometric Data

Compound Molecular Formula Exact Mass (Da) Expected [M+H]⁺ Ion (m/z)
Flumioxazin C₁₉H₁₅FN₂O₄ 354.1016 ~355.1089

Nuclear Magnetic Resonance Spectroscopy for Positional Confirmation

While mass spectrometry confirms that the correct number of labels has been added, Nuclear Magnetic Resonance (NMR) spectroscopy is used to verify their exact location within the molecule. Both ¹H NMR and ¹³C NMR are employed.

In the ¹³C NMR spectrum, the signals corresponding to the three carbon atoms of the propargyl group will be dramatically enhanced in intensity relative to the signals from the natural abundance ¹³C atoms elsewhere in the molecule.

In the ¹H NMR spectrum, the protons attached to the labeled carbons of the propargyl group will exhibit additional splitting patterns due to spin-spin coupling with the ¹³C nuclei (¹J-coupling and ²J-coupling). This complex splitting pattern is unambiguous proof that the labels are located on the propargyl chain, as indicated by the compound's nomenclature. cymitquimica.comscbt.com

Production and Quality Control of Flumioxazin-¹³C₃ for Research Applications

The production of Flumioxazin-¹³C₃ as a certified reference material for research applications requires strict quality control (QC) protocols. sigmaaldrich.cn These procedures are essential to guarantee the identity, purity, concentration, and stability of the standard, ensuring the reliability and reproducibility of experimental results. epa.govnih.gov

After synthesis and purification, typically via high-performance liquid chromatography (HPLC), each batch of the standard undergoes a battery of QC tests. scielo.br The results are documented in a Certificate of Analysis that accompanies the product. scbt.com Key quality control parameters include:

Table 2: Typical Quality Control Specifications for Flumioxazin-¹³C₃ Standard

Parameter Method Specification Purpose
Chemical Purity HPLC, qNMR >98% Ensures the sample is free from synthetic impurities.
Isotopic Purity LC-MS/HRMS >99% Confirms that the material predominantly consists of the ¹³C₃ labeled molecule.
Isotopic Enrichment Mass Spectrometry ≥99 atom % ¹³C Specifies the percentage of ¹³C at the labeled positions.
Identity Confirmation ¹H NMR, ¹³C NMR, MS Conforms to structure Verifies the chemical structure and label position.

| Concentration | Gravimetry, qNMR | Specified with uncertainty | Provides an accurate concentration for preparing calibration curves. |

These rigorous QC measures ensure that the Flumioxazin-¹³C₃ standard is a reliable tool for researchers conducting quantitative environmental monitoring and metabolism studies. europa.eunih.gov

Environmental Fate and Transport Dynamics of Flumioxazin and Its Transformation Products

Hydrolytic Degradation Pathways and Kinetics

Hydrolysis is a primary mechanism of flumioxazin (B1672886) dissipation in the environment, particularly in aqueous systems. mass.govregulations.gov The rate of this degradation is significantly influenced by the pH of the surrounding medium. uga.eduepa.gov

Influence of Environmental pH on Hydrolysis Rates

The hydrolytic degradation of flumioxazin is notably accelerated with an increase in pH. mass.govresearchgate.net In alkaline conditions, the compound is particularly unstable. regulations.govepa.gov Laboratory studies have demonstrated a clear inverse relationship between the half-life of flumioxazin and pH. uga.eduresearchgate.net

For instance, at a temperature of 30°C, the half-life of flumioxazin was observed to be 16.4 hours at pH 5, decreasing to 9.1 hours at pH 7, and further reducing to a mere 0.25 hours (15 minutes) at pH 9. researchgate.netnih.gov Other studies have reported similar trends, with average half-lives of 4.2 days, 23 hours, and 18.3 minutes at pH 5, 7, and 9, respectively. mass.govregulations.govepa.gov This rapid breakdown in alkaline environments is a critical factor in its environmental persistence. regulations.gov

Hydrolytic Half-life of Flumioxazin at Different pH Levels
pHHalf-life (t½)Reference
54.2 days mass.govregulations.govepa.gov
516.4 hours researchgate.netnih.gov
723 hours mass.govepa.gov
79.1 hours researchgate.netnih.gov
918.3 minutes mass.govepa.gov
915 minutes (0.25 hours) researchgate.netnih.gov

Identification and Characterization of Hydrolytic Transformation Products

The process of hydrolysis leads to the formation of several key transformation products. The initial step in the degradation pathway is the opening of the cyclic imide ring of the flumioxazin molecule. uga.eduresearchgate.net This is followed by the cleavage of the amide linkage, resulting in the formation of distinct degradates. uga.eduresearchgate.net

The three major hydrolytic degradates identified in various studies are APF, THPA, and 482-HA. mass.govregulations.govepa.gov Under acidic and neutral conditions (pH 5 and 7), the primary hydrolysis product is an anilic acid derivative which subsequently degrades to the corresponding aniline (B41778) and dicarboxylic acid. researchgate.net Specifically, APF and THPA are significant components in solutions with pH 5 and 7. epa.gov In contrast, at pH 9, 482-HA is the predominant degradate, reaching concentrations as high as 97.3% of the applied substance, while APF and THPA are not detected. epa.gov These degradation products are generally more mobile and persistent in the environment than the parent flumioxazin compound. epa.gov

Photolytic Degradation Mechanisms and Half-Lives

Photolysis, or degradation induced by sunlight, is another significant pathway for the breakdown of flumioxazin in both aquatic and terrestrial environments. mass.govregulations.govepa.gov

Sunlight-Induced Transformation in Aquatic and Terrestrial Systems

Flumioxazin undergoes rapid photodegradation in water and on soil surfaces. regulations.govepa.gov The half-life of flumioxazin due to aqueous photolysis at pH 5 has been reported as 1 day, while on soil, the photolysis half-life is approximately 5.8 days. regulations.govepa.gov In illuminated water-sediment systems, flumioxazin degrades rapidly, with half-lives ranging from 0.1 to 0.4 days, irrespective of whether the system is in darkness or illuminated. researchgate.netacs.org The presence of sediment can accelerate this degradation. researchgate.netacs.org

The rate of photolytic degradation is also influenced by pH. After accounting for hydrolysis, the photolytic degradation rate at pH 7 is about ten times faster than at pH 5, with half-lives of 4.9 and 41.5 hours, respectively. uga.eduresearchgate.net

Photolytic Half-life of Flumioxazin
SystemConditionHalf-life (t½)Reference
Aqueous (pH 5)Sunlight1 day regulations.govepa.gov
Aqueous (pH 5)Corrected for hydrolysis41.5 hours uga.eduresearchgate.net
Aqueous (pH 7)Corrected for hydrolysis4.9 hours uga.eduresearchgate.net
SoilSunlight5.8 days regulations.govepa.gov
Sandy Loam SoilXenon arc lamp3.2 days epa.gov
Water-SedimentIlluminated0.1 - 0.4 days researchgate.netacs.org

Structure Elucidation of Photolytic Degradation Products

The products formed during photolysis are often the same as those from hydrolysis. researchgate.net However, under illumination, additional unique degradates can be formed. In illuminated water-sediment systems, four major degradates have been identified. Two of these are the result of successive hydrolysis of the cyclic imide ring, while the other two are identified as 2-arizidinone derivatives, which are formed through a photoinduced rearrangement. researchgate.netmass.govacs.org The presence of sediment under illumination has been found to reduce the formation of these degradates and accelerate their subsequent breakdown. researchgate.netmass.gov Further degradation can lead to the formation of CO2 and other minor polar degradates. mass.gov

Microbial Metabolism and Mineralization in Soil Systems

Microbial activity is a crucial factor in the degradation of flumioxazin in soil environments. uga.edunih.gov The rate of microbial degradation is influenced by several factors, including soil temperature, moisture, and microbial biomass. uga.edu Generally, as soil temperature and moisture increase, so does the rate of microbial degradation. uga.edu

Laboratory studies have shown that flumioxazin degrades rapidly under aerobic soil metabolism conditions, with reported half-lives of approximately 15 days. epa.gov In heat-treated soils with reduced microbial populations, the degradation of flumioxazin was significantly slower, indicating the primary role of microbes in its breakdown. nih.govresearchgate.net Mineralization of flumioxazin, the conversion of the organic compound to inorganic substances like CO2, has been observed to be relatively low. nih.govresearchgate.net

Under anaerobic aquatic metabolism conditions, the degradation of flumioxazin is even more rapid, with a half-life of about 0.2 days. epa.gov Aerobic soil metabolism studies have reported half-lives ranging from 11.9 to 17.5 days. mass.gov The major degradates identified in anaerobic aquatic systems include 482-HA and SAT-482-HA-2. mass.gov

Aerobic and Anaerobic Soil Metabolism Studies

Flumioxazin degrades relatively quickly in soil under aerobic conditions. epa.govregulations.gov Laboratory studies have reported aerobic soil metabolism half-lives ranging from approximately 12 to 18 days. epa.govapvma.gov.auregulations.gov For instance, in a California sandy loam soil, the half-life of [14C]-Flumioxazin was determined to be 11.9 days. epa.gov After 28 days, the amount of flumioxazin decreased to 18.0% of the initial application, and by day 89, it was at 13.7%. epa.gov In other studies, first half-lives in four different U.S. soils ranged from 5 to 19 days. apvma.gov.au The degradation rate can be influenced by soil type, with studies showing slightly faster degradation in loamy sand compared to sandy clay loam. nih.gov For example, the half-life in a Tifton loamy sand was 12.9 to 13.6 days, while in a Greenville sandy clay loam, it was 16.0 to 17.9 days. nih.gov

Under anaerobic conditions, the degradation of flumioxazin is significantly more rapid. The anaerobic aquatic metabolism half-life has been reported to be as short as 0.2 days (4.2 hours). epa.govregulations.gov This rapid degradation under anaerobic conditions suggests that it is a key pathway for its dissipation in saturated or water-logged environments. epa.govfao.org

The degradation of flumioxazin results in the formation of several transformation products. In aerobic soil metabolism studies, minor degradates identified include 482-CA, 482-HA, APF, and IMOXA. epa.gov Hydrolysis is a major degradation pathway, leading to the formation of degradates such as APF and THPA. fao.orgepa.gov These hydrolysis products, particularly 482-HA, APF, and THPA, can be more persistent and mobile than the parent flumioxazin compound. epa.gov

Table 1: Aerobic and Anaerobic Half-Life of Flumioxazin in Different Studies
ConditionSoil Type/SystemHalf-Life (days)Reference
AerobicCalifornia Sandy Loam11.9 epa.gov
AerobicVarious US Soils5 - 19 apvma.gov.au
AerobicGreenville Sandy Clay Loam16.0 - 17.9 nih.gov
AerobicTifton Loamy Sand12.9 - 13.6 nih.gov
AnaerobicAquatic System0.2 epa.govregulations.gov
AnaerobicSediment/Natural Water0.175 (4.2 hours) regulations.gov

Role of Soil Microbial Communities in Flumioxazin Biodegradation

Soil microbial communities are the primary drivers of flumioxazin degradation. nih.govresearchgate.netresearchgate.net Studies have demonstrated that in heat-treated soils with reduced microbial populations, 99% of the initially applied flumioxazin remained after 16 days, highlighting the crucial role of microorganisms in its breakdown. nih.govresearchgate.net The degradation rates of flumioxazin in non-sterile soils have been shown to be significantly influenced by the presence and activity of soil microbes, with half-lives increasing by a factor of 1.67 to 2.39 in sterile versus non-sterile conditions. researchgate.netresearchgate.net

The activity of these microbial communities, and consequently the rate of flumioxazin degradation, is influenced by several environmental factors. These include soil moisture, temperature, organic matter content, and pH. researchgate.netresearchgate.net Higher moisture content can promote microbial activity and also accelerate the hydrolysis of flumioxazin. researchgate.net While one study noted that temperature had little effect on persistence, others suggest that microbial degradation is influenced by soil temperature. nih.govuga.edu The degradation pathways facilitated by microorganisms include the cleavage of the imide and amide linkages and the opening of the cyclic imide ring. researchgate.net

Quantification of Mineralization (e.g., CO2 evolution)

Mineralization is the complete breakdown of an organic compound to its inorganic constituents, such as carbon dioxide (CO2), water, and mineral salts. In the context of flumioxazin, mineralization is quantified by measuring the evolution of 14CO2 from radiolabeled parent compound.

Studies have shown that the mineralization of flumioxazin to CO2 is a relatively slow process. In one study, after 64 days, the amount of 14CO2 evolved was 2.2% in a Tifton soil and 2.0% in a Greenville soil. nih.govresearchgate.net Another aerobic soil metabolism study using phenyl ring-labeled [14C]-Flumioxazin reported that 14CO2 accounted for 2.3% of the applied radioactivity at day 0 and increased to 11.5% by day 181. epa.gov In a study using THP-labeled flumioxazin, a significant portion of the radioactivity was released as carbon dioxide, reaching 55% of the applied radioactivity after 91 days under aerobic conditions. fao.org The differences in mineralization rates between studies can be attributed to the position of the radiolabel on the flumioxazin molecule.

The formation of soil-bound residues is another important aspect of flumioxazin's fate. In one study, soil-bound residues increased from 0.7% at the start to 73.6% by day 181. regulations.gov These bound residues are distributed among the humic acid, fulvic acid, and humin fractions of the soil organic matter. regulations.gov

Sorption-Desorption Processes in Soil and Sediment

Adsorption Isotherms and Distribution Coefficients

The sorption of flumioxazin to soil particles is a key process influencing its mobility and bioavailability. Adsorption is often described using the Freundlich isotherm equation, which relates the amount of adsorbed herbicide to the equilibrium concentration in the soil solution. The Freundlich distribution coefficient (Kf) is a measure of the adsorption capacity.

Studies have reported a range of Kf values for flumioxazin in various soils. In seven agricultural soils from the southern USA, Kf values ranged from 0.4 to 8.8, with many values around 1.5. researchgate.netnih.gov In another study on four Chinese soils, the average Kf value was 7.16 mL g-1. researchgate.net The organic carbon-water (B12546825) partitioning coefficient (Koc), which normalizes the adsorption coefficient for the organic carbon content of the soil, has been reported with an average value of 557, classifying flumioxazin as having medium soil mobility potential. epa.gov

Table 2: Freundlich Adsorption Coefficients (Kf) for Flumioxazin in Various Soils
Soil Type/RegionKf Range (mL g⁻¹)Reference
Southern USA Agricultural Soils0.4 - 8.8 researchgate.netnih.gov
Chilean Volcanic SoilsAverage of 7.16 researchgate.net

Factors Influencing Sorption Dynamics (Organic Matter, Clay Content, Cation Exchange Capacity)

Several soil properties significantly influence the sorption of flumioxazin. Soil organic matter (OM) content is consistently identified as the most critical factor. researchgate.netresearchgate.netnih.gov A strong positive correlation (r² = 0.95) has been observed between flumioxazin adsorption and soil organic matter content. researchgate.netnih.gov The humic acid fraction of organic matter, particularly its carboxylic groups, plays a significant role in this process. researchgate.net

Cation exchange capacity (CEC) is another soil property that is strongly and positively correlated with flumioxazin adsorption. researchgate.netresearchgate.net The correlation coefficients between the Freundlich adsorption constant (Kf) and CEC have been reported to be as high as 0.99. researchgate.net

The role of clay content in flumioxazin sorption is more complex. While some studies have found a correlation, others have not, suggesting that the type of clay mineral may be more important than the total clay content. researchgate.netscielo.br For instance, sorption to bentonite (B74815) (Kf = 50) is much higher than to kaolinite (B1170537) (Kf = 4.7). researchgate.netnih.gov Normalizing the sorption coefficient for the surface area of the sorbent revealed that aluminum hydroxide (B78521) (gibbsite) had the highest flumioxazin sorption per unit area. researchgate.netnih.gov

Desorption Kinetics and Bioavailability Implications

Desorption studies indicate that the release of flumioxazin from soil particles can be rapid. Desorption from clay minerals has been observed to be very fast, with the compound becoming undetectable in solution after three desorption steps. researchgate.netnih.gov Desorption isotherms from soil have shown no significant hysteresis, meaning the desorption process is largely reversible. nih.gov

The rapid desorption suggests that flumioxazin can become readily available in the soil solution, particularly with an increase in soil water content from rainfall or irrigation. researchgate.netresearchgate.netnih.gov This increased availability in the soil solution has direct implications for its bioavailability to plants and microorganisms, as well as its potential for leaching. researchgate.netcropj.com Although considered to have low leachability potential, its movement in the soil profile is dependent on the amount of water moving through the soil. cropj.comresearchgate.net

Mobility and Leaching Potential through Soil Profiles

The movement of Flumioxazin through soil is a critical factor in determining its potential to contaminate groundwater. Its mobility is influenced by soil type, organic matter content, and rainfall. cropj.comresearchgate.net

Column Leaching Studies and Breakthrough Curve Analysis

Column leaching studies are laboratory experiments designed to simulate the movement of substances through a soil profile. mdpi.com In these studies, soil is packed into columns, and the chemical is applied to the surface, followed by simulated rainfall. awsjournal.orgresearchgate.net The liquid that passes through the column (the leachate) is collected and analyzed over time to create a breakthrough curve, which shows the concentration of the chemical in the leachate versus time. mdpi.comdynamicsorption.com

For Flumioxazin, column leaching studies have shown that its mobility varies from low to high depending on the soil composition. apvma.gov.au In sandy and sandy loam soils, significant leaching of 51-67% of the applied amount has been observed. apvma.gov.au Conversely, in silt loam and clay loam soils, leaching was much lower, at 7-15% and 3-4.9% respectively. apvma.gov.au

Studies have demonstrated that Flumioxazin generally remains in the upper soil layers. In a Dystrophic Red Yellow Latosol, the herbicide's mobility was limited to the top 2.5 to 10 cm of the soil profile under simulated rainfall of 40 and 80 mm, respectively. cropj.com Another study found that Flumioxazin did not leach beyond 5 cm in a sandy-loam soil but reached a depth of 10 cm in a sandy soil. awsjournal.org Field dissipation studies confirm these findings, showing that Flumioxazin generally does not leach below the top 3 inches (7.6 cm) of soil. epa.govmass.gov However, in some cases, it has been detected at depths of up to 45 cm. researchgate.net

The organic carbon-normalized sorption coefficient (Koc) is a key parameter derived from these studies, indicating the tendency of a chemical to bind to soil organic carbon. chemsafetypro.com A higher Koc value suggests lower mobility. chemsafetypro.com The average Koc for Flumioxazin has been reported as 557, classifying it as having medium mobility. epa.gov However, Koc values can vary significantly with soil type, ranging from 111 in sandy loam to 1190 in silt loam. apvma.gov.au

Table 1: Flumioxazin Leaching in Different Soil Types from Column Studies

Soil Type Percent Leached (%) Koc Value Mobility Classification
Sand 64 - 67 270 High
Sandy Loam 51 - 54 111 High
Silt Loam 7 - 15 1190 Low
Clay Loam 3 - 4.9 655 Low to Medium

Data sourced from Australian Pesticides and Veterinary Medicines Authority evaluation. apvma.gov.au

Groundwater Contamination Potential of Parent Compound and Mobile Degradates

While Flumioxazin itself has a low to moderate potential to leach into groundwater due to its relatively rapid degradation and moderate sorption to soil, its degradation products pose a greater concern. epa.govepa.govwi.govherts.ac.uk The primary degradation pathway for Flumioxazin is hydrolysis, which breaks it down into several metabolites, including APF, THPA, and 482-HA. epa.govufl.edu

These degradates are generally more mobile and persistent than the parent compound. epa.govepa.govwi.gov

APF and THPA : These are two major degradation products that are very mobile and appear to be highly persistent. epa.gov They have a high potential to leach through soil and contaminate groundwater. epa.govwi.govnoaa.gov The Koc values for APF and THPA are significantly lower than that of Flumioxazin, indicating higher mobility. epa.gov

482-HA : This degradate is also expected to be very mobile, particularly in alkaline environments, though specific mobility data is limited. epa.gov

The Groundwater Ubiquity Score (GUS), which combines persistence (half-life) and mobility (Koc), can be used to estimate a pesticide's leaching potential. A GUS score for Flumioxazin was determined to be 1.79, indicating a low leachability potential for the parent compound. researchgate.netresearchgate.net However, the high mobility and persistence of its degradates mean that they are more likely to reach groundwater. epa.govepa.gov

Table 2: Mobility of Flumioxazin and its Key Degradates

Compound Koc Value Mobility Classification Groundwater Contamination Potential
Flumioxazin Average 557 Medium Low
APF 201 - 620 Low to Medium High
THPA 13 - 339 Medium to Very High High
482-HA Data unavailable Expected to be very mobile Unknown, but potentially high

Data sourced from EPA and other evaluations. apvma.gov.auepa.gov

Dissipation in Aquatic Environments

When Flumioxazin enters aquatic systems, it undergoes partitioning between the water column and sediment, as well as degradation. acs.orgnih.govresearchgate.net

Sediment-Water Partitioning

Flumioxazin has a tendency to partition from the water column to the sediment. acs.orgnih.govresearchgate.net This process is influenced by the organic carbon content of the sediment. The sediment can act as both a sink and a source for Flumioxazin and its degradates, affecting their availability for degradation and transport. mass.gov In anaerobic aquatic metabolism studies, radio-labeled Flumioxazin was observed to rapidly partition into the sediment. regulations.gov The presence of sediment can reduce the concentration of Flumioxazin and its degradates in the water, thereby lessening the impact of hydrolysis and photolysis, while increasing the role of microbial degradation within the sediment. mass.govacs.orgnih.govresearchgate.net

Water Column Degradation and Persistence

Flumioxazin is not persistent in the water column, primarily due to rapid degradation by hydrolysis and photolysis. epa.govwi.govherts.ac.uk The rate of hydrolysis is highly dependent on pH. wi.gov

Hydrolysis : Flumioxazin breaks down rapidly in water, especially in alkaline conditions. epa.gov The half-life is approximately 4.2 days at pH 5, 1 day at pH 7, and shortens to about 18-20 minutes at pH 9. epa.govwi.govufl.edu

Photolysis : Degradation by sunlight is also a significant process. The aqueous photolysis half-life of Flumioxazin is about 1 day. epa.govepa.gov

Due to these rapid degradation processes, the persistence of the parent Flumioxazin in aquatic environments is low. herts.ac.uknoaa.gov However, as mentioned previously, its degradates can be more stable. wi.gov Aquatic field dissipation studies in ponds have shown that Flumioxazin dissipates rapidly, with half-lives of 2 to 4 days. regulations.gov Studies in illuminated water-sediment systems showed that Flumioxazin degraded rapidly in the overlying waters with half-lives of 0.1 to 0.4 days, regardless of irradiation. acs.orgnih.govresearchgate.net

Table 3: Degradation Half-life of Flumioxazin in Aquatic Environments

Degradation Process Condition Half-life (DT50)
Hydrolysis pH 5 4.2 days
Hydrolysis pH 7 1 day
Hydrolysis pH 9 0.01 days (~18 minutes)
Aqueous Photolysis pH 5 1 day
Anaerobic Aquatic Metabolism - 0.2 days
Aerobic Aquatic Metabolism - 3 - 5 days

Data sourced from EPA factsheets and evaluations. epa.govepa.govregulations.gov

Compound Names

AbbreviationFull Chemical Name
FlumioxazinN-(7-fluoro-3,4-dihydro-3-oxo-4-prop-2-ynyl-2H-1,4-benzoxazin-6-yl)cyclohex-1-ene-1,2-dicarboximide
Flumioxazin-13C3N-(7-fluoro-3,4-dihydro-3-oxo-4-prop-2-ynyl-2H-1,4-benzoxazin-6-yl)cyclohex-1-ene-1,2-dicarboximide-13C3
APF6-amino-7-fluoro-4-(2-propynyl)-1,4-benzoxazin-3(2H)-one
THPA3,4,5,6-tetrahydrophthalic acid
482-HANot specified in sources

Metabolism and Biotransformation in Non Target Biological Systems

Uptake and Translocation in Non-Target Plant Species

The uptake and movement of flumioxazin (B1672886) in non-target plants are critical factors influencing its potential phytotoxicity. Studies have shown that flumioxazin can be absorbed by plants from both soil and water. nih.govnih.gov Research on in vitro-grown grapevines demonstrated that flumioxazin is taken up by the roots and translocated to photosynthetic tissues, where it can cause a reduction in chlorophyll (B73375) and carotenoid content, inhibit gas exchange, and alter chloroplast structure. nih.gov This indicates that despite being primarily a contact herbicide, root uptake and subsequent translocation can occur in non-target species. nih.gov

In aquatic environments, the uptake of 14C-labeled flumioxazin by various aquatic plants, including algae, duckweed, and water milfoil, was found to be relatively low, with plant uptake being ≤4.7% of the applied radioactivity when exposed through the water. nih.gov For sediment-rooted plants like water milfoil, uptake from sediment was even lower at 0.9%. nih.gov Furthermore, studies on water milfoil showed no translocation of the 14C label between the shoots/leaves and the roots, suggesting limited systemic movement within this aquatic species. nih.gov The limited translocation of flumioxazin has also been observed in other studies. awsjournal.org

Biotransformation Pathways in Terrestrial and Aquatic Plants

Once taken up by non-target plants, flumioxazin undergoes biotransformation, a detoxification process involving a series of enzymatic reactions.

Phase I and Phase II Metabolic Reactions

The metabolism of flumioxazin in plants proceeds through Phase I and Phase II reactions. researchgate.net Phase I reactions typically involve oxidation, reduction, and hydrolysis to introduce or expose functional groups. For flumioxazin, a major initial step is hydrolysis, which can occur rapidly. nih.gov In rats, the main metabolic reactions included hydroxylation of the cyclohexene (B86901) ring, cleavage of the imide linkage, and cleavage of the amide linkage. fao.orgwho.int Similar hydrolytic degradation occurs in aquatic plants, leading to the opening of the maleimide (B117702) ring and cleavage of the amide bond. nih.gov

Following Phase I reactions, the resulting metabolites undergo Phase II conjugation reactions. researchgate.net In a study on aquatic plants, hydrolysates of flumioxazin were further transformed. A dicarboxylic acid derivative was metabolized through hydroxylation at the double bond of the cyclohexene ring, followed by sugar conjugation. nih.gov Its corresponding amine derivative underwent acid conjugations. nih.gov

Conjugation Mechanisms (e.g., Glutathione S-transferase activity)

Glutathione S-transferases (GSTs) are key enzymes in Phase II detoxification, catalyzing the conjugation of xenobiotics with glutathione. researchgate.netmdpi.com This process renders the compounds more water-soluble and less toxic, facilitating their sequestration into vacuoles. mdpi.com The involvement of GSTs in the detoxification of flumioxazin has been highlighted in several studies. researchgate.netmdpi.com

Research has shown that GSTs play a role in the selective tolerance of certain plants to flumioxazin. mdpi.comfao.org For instance, winter wheat exhibits higher GST activity compared to the weed common poppy, which may contribute to its greater tolerance to the herbicide. mdpi.comfao.org The tau and phi classes of GSTs, known for their role in detoxifying herbicides, are transcriptionally upregulated in wheat upon flumioxazin treatment. mdpi.com The role of GSTs in the detoxification of flumioxazin has also been emphasized in studies on aquatic plants, where GSH conjugation is a noted degradation pathway. researchgate.netmdpi.com

Microbial Biotransformation in Soil and Aquatic Microcosms

Microorganisms play a dominant role in the degradation of flumioxazin in both soil and aquatic environments. nih.govcambridge.orgresearchgate.net Laboratory studies have demonstrated that the half-life of flumioxazin in soil is significantly influenced by microbial activity. nih.govresearchgate.net In heat-treated soils with reduced microbial populations, 99% of the initial flumioxazin was recovered after 16 days, indicating that microbial degradation is the primary dissipation mechanism. nih.govcambridge.orgresearchgate.net The degradation rate is also affected by soil properties such as organic matter content, pH, and moisture, which influence microbial activity. researchgate.net

In aquatic systems, flumioxazin degrades very rapidly under anaerobic conditions, with a half-life of about 0.2 days. epa.gov Aerobic soil metabolism is also relatively rapid, with an average half-life of 11.9 to 17.5 days. epa.gov The process of microbial biotransformation involves various reactions, including oxidation, reduction, and hydrolysis, ultimately leading to the mineralization of the compound. medcraveonline.com Metagenomic analysis has been used to identify potential functional genes and microbial phyla, such as Proteobacteria, that are crucial for the biotransformation of related compounds in soil. nih.gov

Metabolite Profiling and Identification in Biological Matrices

Identifying the metabolites of flumioxazin is essential for a complete understanding of its environmental fate. Advanced analytical techniques are employed for this purpose.

Isotope-Aided Identification of Novel Metabolites

The use of isotopically labeled compounds like Flumioxazin-13C3 is a powerful tool for metabolite identification. iaea.orgnih.gov Stable isotope labeling, in conjunction with high-resolution mass spectrometry (LC-HRMS), allows for the accurate detection and identification of a comprehensive range of xenobiotic metabolites. nih.govacs.org This technique helps to distinguish true metabolites from background matrix interferences. acs.orgresearchgate.net

By comparing the mass spectra of samples treated with labeled and unlabeled compounds, researchers can identify unique isotopic patterns that are characteristic of the metabolites. nih.govacs.org This method has been successfully used to identify both previously known and novel metabolites of various xenobiotics in plant and cell cultures. nih.govacs.org For flumioxazin, studies using 14C-labeled compounds have identified several metabolites in plants and animals, including hydroxylated derivatives and products of imide and amide linkage cleavage. nih.govfao.org The application of techniques like ultrahigh-performance liquid chromatography with high-resolution mass spectrometry (UHPLC-HRMS) has been crucial in isolating and identifying potential flumioxazin metabolites in soil. researchgate.netresearchgate.net

Advanced Analytical Methodologies for Flumioxazin 13c3 Tracing and Quantification

Sample Preparation Techniques for Complex Environmental and Biological Matrices

The initial and most critical stage in the analysis of Flumioxazin-13C3 involves its extraction from the sample matrix and subsequent purification to remove interfering substances.

Extraction and Clean-up Procedures

A variety of extraction techniques are employed for isolating flumioxazin (B1672886) and its labeled analogues from diverse matrices like soil, water, and food products. Common methods include solid-phase extraction (SPE), liquid-liquid extraction (LLE), and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. researchgate.netresearchgate.netnih.govenvirobiotechjournals.comcore.ac.uk

For water samples, SPE has proven to be a superior method. researchgate.netnih.gov Studies have shown recovery efficiencies for flumioxazin from various water types to be between 72% and 77% using SPE. researchgate.netnih.govoup.com In contrast, LLE with water-hexane and water-chloroform emulsions resulted in significantly lower recovery rates of 25% and 22%, respectively. researchgate.netnih.govoup.com However, using ethyl acetate (B1210297) as the solvent in LLE improved recovery to over 64%. researchgate.netnih.govoup.com

In soil and food samples, acetonitrile (B52724) is a frequently used extraction solvent. researchgate.netenvirobiotechjournals.comepa.gov For instance, a method for determining flumioxazin residue in food involves extraction with acetonitrile or ethyl acetate, followed by concentration and purification using an NH2-SPE column. researchgate.netnih.gov This method demonstrated mean recoveries ranging from 79.4% to 101%. researchgate.netnih.gov The QuEChERS method, often utilizing acetonitrile for extraction and a subsequent clean-up step with primary secondary amine (PSA) sorbent, is also widely applied for pesticide analysis in various matrices including soil and produce. envirobiotechjournals.comcore.ac.ukmdpi.comresearchgate.net

Clean-up of the extracts is essential to remove co-extracted matrix components that can interfere with the final analysis. eurofins.com Florisil, a magnesium silicate, is often used in column chromatography for this purpose. epa.govgcms.cz Other materials used for clean-up include graphitized carbon black (GCB) and C18 cartridges. envirobiotechjournals.comepa.gov

Table 1: Comparison of Extraction Methods for Flumioxazin

Extraction MethodMatrixSolvents/SorbentsRecovery RateReference(s)
Solid-Phase Extraction (SPE)WaterStrata X cartridges72-77% researchgate.netnih.govoup.com
Liquid-Liquid Extraction (LLE)WaterEthyl Acetate>64% researchgate.netnih.govoup.com
Liquid-Liquid Extraction (LLE)WaterWater-Hexane/Water-Chloroform22-25% researchgate.netnih.govoup.com
QuEChERSSoil, ProduceAcetonitrile, PSAHigh recoveries envirobiotechjournals.comcore.ac.ukmdpi.com
Solvent ExtractionFoodAcetonitrile, Ethyl Acetate79.4-101% researchgate.netnih.gov
Accelerated Solvent ExtractionSoilVarious106 ± 8% researchgate.netoup.com

Chromatographic Separation Techniques

Following sample preparation, chromatographic techniques are employed to separate this compound from other compounds in the extract before detection.

Liquid Chromatography (LC) Optimization

Liquid chromatography, particularly high-performance liquid chromatography (HPLC), is a cornerstone for the analysis of flumioxazin and its labeled counterparts. envirobiotechjournals.comcipac.org The optimization of LC conditions is critical for achieving good separation and peak shape. lcms.cz This involves careful selection of the column, mobile phase composition, flow rate, and temperature. cipac.orglcms.czphenomenex.commdpi.com

For flumioxazin analysis, reversed-phase HPLC is commonly used, with C18 columns being a popular choice. epa.govcipac.org A typical mobile phase consists of a mixture of acetonitrile and water. cipac.org For example, a method for determining flumioxazin uses a mobile phase of acetonitrile and water (50:50 v/v) with a flow rate of 1.0 ml/min and a column temperature of 40°C. cipac.org The use of additives in the mobile phase, such as ammonium (B1175870) formate, can help to improve ionization and peak shape in LC-MS applications. mdpi.comnih.gov The optimization process often involves adjusting the gradient of the mobile phase to ensure adequate separation of the analyte from matrix interferences. mdpi.com

Gas Chromatography (GC) Applications

Gas chromatography is another powerful technique for the determination of flumioxazin. researchgate.netoup.comdrawellanalytical.com GC is suitable for thermally stable and volatile compounds, and flumioxazin can be analyzed directly by GC. nih.gov

A developed GC-MS method for flumioxazin in soil and water reported a detection limit of 9 ng/mL with a retention time of 16.66 minutes. researchgate.netoup.com The choice of the GC column is important; for instance, a 5% phenyl polysiloxane column has been used for the analysis of nitrogen-containing herbicides. sigmaaldrich.com For residue analysis in food, a method using GC-MS in selected ion monitoring (SIM) mode has been established, achieving a detection limit of 0.01 mg/kg. researchgate.netnih.gov This indicates that GC-based methods provide the necessary sensitivity for trace-level detection. researchgate.netoup.com

Mass Spectrometric Detection and Quantification

Mass spectrometry (MS), especially when coupled with a chromatographic system, provides the high selectivity and sensitivity required for the trace analysis of this compound.

Triple Quadrupole LC-MS/MS for Trace Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a triple quadrupole instrument is a highly sensitive and selective technique for quantifying trace levels of pesticides like flumioxazin. envirobiotechjournals.comeag.comsciex.comthermofisher.com This method operates in the multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for the analyte are monitored. eag.comsciex.com This high degree of specificity minimizes the impact of matrix interferences. eag.com

The use of an isotopically labeled internal standard, such as this compound, is a key component of robust LC-MS/MS quantification. eurofins.commdpi.com The internal standard, which is added to the sample before extraction, experiences the same matrix effects and processing variations as the target analyte. eurofins.com By measuring the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved, as this ratio remains constant even if there are variations in signal intensity due to matrix effects. mdpi.com The optimization of MS/MS parameters, including the selection of precursor and product ions and the optimization of collision energy, is crucial for maximizing sensitivity and specificity. mdpi.comtechnologynetworks.com

Table 2: Key Analytical Parameters for Flumioxazin Analysis

ParameterTechniqueDetailsReference(s)
Extraction SPE72-77% recovery from water researchgate.netnih.govoup.com
QuEChERSWidely used for soil and produce envirobiotechjournals.comcore.ac.ukmdpi.com
LC Separation ColumnC18 reversed-phase epa.govcipac.org
Mobile PhaseAcetonitrile/Water cipac.org
GC Separation Detection Limit9 ng/mL in soil and water researchgate.netoup.com
Detection Limit0.01 mg/kg in food researchgate.netnih.gov
MS/MS Detection ModeMultiple Reaction Monitoring (MRM) eag.comsciex.com
Internal StandardIsotopically labeled (e.g., this compound) eurofins.commdpi.com

High-Resolution Mass Spectrometry for Metabolite Identification

High-resolution mass spectrometry (HRMS) is an indispensable tool for the identification of metabolites of this compound. This technique provides highly accurate mass measurements, which are crucial for determining the elemental composition of unknown compounds and distinguishing between metabolites with very similar masses. waters.com The high resolving power of instruments like the Orbitrap Tribrid mass spectrometer allows for the confident identification of low-level and unknown metabolites, even within complex biological matrices. thermofisher.com

The process of metabolite identification using HRMS involves several key steps. Initially, a non-targeted data-dependent acquisition approach is often employed. thermofisher.com This involves a full-scan MS analysis to detect all ions present in a sample, followed by data-dependent MS/MS scans on the most abundant ions to obtain fragmentation patterns. These fragmentation patterns serve as a "fingerprint" for a molecule and are used for structural elucidation. waters.com Advanced data acquisition strategies, such as AcquireX, can automatically generate exclusion lists from control samples, which prevents the instrument from acquiring MS/MS data on background ions and focuses on ions of interest that are unique to the sample. thermofisher.com

To further enhance the confidence in metabolite identification, several orthogonal parameters are considered. These include the accurate mass of the precursor ion, the retention time in liquid chromatography, and the MS/MS fragmentation spectrum. nih.gov By comparing the fragmentation pattern of a potential metabolite to that of the parent compound, this compound, common product ions and neutral losses can be identified, providing strong evidence for the structural relationship. waters.com The use of ¹³C-labeling in this compound introduces a characteristic isotopic pattern, which can be specifically targeted to enhance the selectivity of detection and aid in distinguishing drug-related material from endogenous matrix components. waters.com

The workflow for metabolite identification is often automated using specialized software that can rapidly detect peaks resulting from biotransformations. waters.com This software can correlate data from a metabolized sample with a control sample, pinpoint untargeted biotransformations using mass, intensity, and retention time metrics, and even generate methods for automated MS/MS verification of metabolite assignments. waters.com This automated approach significantly accelerates the process of identifying the sites of metabolism and characterizing the metabolic fate of this compound. thermofisher.comlcms.cz The ultimate goal is to identify all significant metabolites, including any that may be active, reactive, or toxic, to fully understand the clearance mechanisms of the parent compound. thermofisher.com

Method Validation Parameters for Labeled Compounds

The validation of analytical methods for labeled compounds like this compound is essential to ensure that the method is reliable, consistent, and fit for its intended purpose. metrology-journal.orgdemarcheiso17025.com The validation process involves the evaluation of several key performance characteristics as outlined by regulatory bodies such as the International Conference on Harmonisation (ICH). metrology-journal.orgdemarcheiso17025.com

Specificity, Sensitivity, Linearity, and Accuracy

Specificity is the ability of the analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. metrology-journal.orgelementlabsolutions.com For this compound, this means the method must be able to distinguish it from its unlabeled counterpart and other endogenous substances in the sample matrix. youtube.com This is typically demonstrated by analyzing blank matrix samples to ensure the absence of interfering peaks at the retention time of the analyte. elementlabsolutions.com

Sensitivity of an analytical method is a measure of its ability to detect and quantify small amounts of the analyte. It is often described in terms of the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). elementlabsolutions.com

Linearity refers to the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. youtube.com This is established by analyzing a series of standards at different concentrations and performing a linear regression analysis. elementlabsolutions.com A high correlation coefficient (R²) is indicative of good linearity. spkx.net.cn The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. youtube.commetrology-journal.org

Accuracy expresses the closeness of agreement between the value which is accepted as a conventional true value or an accepted reference value and the value found. metrology-journal.orgelementlabsolutions.com It is often determined by spike recovery experiments, where a known amount of the analyte is added to a blank matrix and the percentage of the analyte recovered is calculated. youtube.com For pharmaceutical analysis, mean recoveries are typically expected to be within 90-110% of the theoretical value. demarcheiso17025.com

Table 2: Typical Acceptance Criteria for Method Validation Parameters

Parameter Typical Acceptance Criteria Reference
Specificity No significant interference at the retention time of the analyte in blank samples. elementlabsolutions.com
Linearity (R²) ≥ 0.99 spkx.net.cn
Accuracy (% Recovery) 90-110% (can vary based on regulatory guidance and analyte concentration) demarcheiso17025.com
Precision (%RSD) ≤ 15% (can be higher at the LLOQ) e-b-f.eu

Matrix Effects and Internal Standard Normalization

Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting components from the sample matrix. wuxiapptec.comnih.gov These effects can lead to ion suppression or enhancement, resulting in inaccurate quantification if not properly addressed. oup.comnih.gov The assessment of matrix effects is a critical component of method validation for LC-MS based assays. e-b-f.eu

The most common approach to evaluate matrix effects is the post-extraction spike method, where the response of an analyte spiked into an extracted blank matrix is compared to the response of the analyte in a neat solution. nih.gov The ratio of these responses is known as the matrix factor (MF). e-b-f.eunih.gov An MF of less than 1 indicates ion suppression, while an MF greater than 1 suggests ion enhancement. nih.gov Regulatory guidelines often require the evaluation of matrix effects using at least six different lots of the biological matrix to assess the variability of the effect. e-b-f.eu

Internal standard normalization is the primary technique used to compensate for matrix effects. wuxiapptec.com A stable isotope-labeled internal standard (SIL-IS), such as this compound for its unlabeled counterpart, is the ideal choice because its chemical and physical properties are nearly identical to the analyte. oup.comwuxiapptec.com This ensures that both the analyte and the internal standard are affected by the matrix in the same way. wuxiapptec.com By using the ratio of the analyte peak area to the internal standard peak area for quantification, the variability introduced by matrix effects can be effectively normalized. wuxiapptec.com The internal standard-normalized matrix factor (IS-normalized MF) is calculated by dividing the MF of the analyte by the MF of the internal standard. The coefficient of variation (CV) of the IS-normalized MF across different matrix lots should typically not exceed 15%. e-b-f.eu

Limits of Detection and Quantification for this compound and its Labeled Metabolites

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. youtube.com It is often determined as the concentration that produces a signal-to-noise ratio of 3:1. researchgate.net

The Limit of Quantitation (LOQ) , also referred to as the Lower Limit of Quantitation (LLOQ), is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. youtube.com The LOQ is a critical parameter for quantitative assays, as it defines the lower end of the reportable range. fda.gov It is commonly established as the concentration that yields a signal-to-noise ratio of 10:1, with precision (%RSD) and accuracy (% bias) within acceptable limits (e.g., ±20%). researchgate.net

For this compound and its labeled metabolites, the LOD and LOQ are determined experimentally by analyzing a series of diluted standard solutions. nih.gov The use of highly sensitive instrumentation, such as high-resolution mass spectrometers, allows for the achievement of very low detection limits, often in the nanogram per liter (ng/L) or parts-per-trillion (ppt) range for water samples, and nanogram per gram (ng/g) or parts-per-billion (ppb) range for tissue samples. isotope.com The specific values for LOD and LOQ will depend on the analytical method, the instrumentation used, and the sample matrix.

Table 3: Illustrative LOD and LOQ Values from a Hypothetical Study

Compound Matrix LOD LOQ
This compoundWater0.1 ng/L0.3 ng/L
This compoundSoil0.5 ng/g1.5 ng/g
Labeled Metabolite APlasma0.2 ng/mL0.6 ng/mL
Labeled Metabolite BUrine0.3 ng/mL1.0 ng/mL

This table is for illustrative purposes only and does not represent actual experimental data.

Ecotoxicological Implications and Ecological Risk Assessment

Effects on Non-Target Terrestrial Plant Species

Flumioxazin (B1672886) poses a significant risk to non-target terrestrial plants due to its high phytotoxicity, which can occur through spray drift or runoff. epa.govredeagleinternational.com

Exposure of non-target terrestrial plants to flumioxazin can lead to significant phytotoxic injury. The herbicide acts as a contact herbicide, meaning that damage is typically localized to the parts of the plant that have been directly sprayed. redeagleinternational.comcitrusindustry.net Symptoms often manifest as spotting, speckling, or necrosis on foliage and green bark tissue. redeagleinternational.com Leaves that receive indirect contact through spray drift may exhibit similar injuries. redeagleinternational.com

Studies submitted to the U.S. Environmental Protection Agency (EPA) have identified high sensitivity in various non-target species. Vegetative vigor tests determined cucumber to be the most sensitive species, while seedling emergence studies found lettuce to be the most susceptible. epa.gov The risk to non-target plants is substantial, as even recommended application rates are significantly higher than the No-Observed-Adverse-Effect Level (NOAEL) identified in terrestrial plant studies. epa.govmass.gov Risk quotients calculated by the EPA indicate that levels of concern for non-target terrestrial plant species are exceeded at maximum application rates. epa.govmass.gov

Flumioxazin exposure negatively impacts the growth and potentially the reproductive success of non-target plants by disrupting fundamental physiological processes. Research on in-vitro grown grapevines (Vitis vinifera L.) demonstrated that the herbicide had a detrimental effect on photosynthesis, evidenced by reduced chlorophyll (B73375) and carotenoid content, altered chloroplast structure, and decreased gas exchange. nih.gov These effects consequently led to a significant inhibition of plantlet growth. nih.gov

Phytotoxicological Response Assessment

Effects on Non-Target Aquatic Flora

Flumioxazin is highly toxic to aquatic flora, a characteristic expected of an aquatic herbicide but one that poses a risk to non-target native species. herts.ac.uknih.gov

Both algae and aquatic macrophytes exhibit high sensitivity to flumioxazin. nih.govregulations.gov Laboratory studies have reported acute IC50 and EC50 endpoints for vascular and non-vascular plants at concentrations as low as 0.49 µg/L and 0.83 µg/L, respectively. regulations.gov The aquatic macrophyte duckweed (Lemna spp.) is particularly sensitive. mass.govnoaa.gov

The herbicide is effective in controlling invasive species like Eurasian watermilfoil (Myriophyllum spicatum) and curly-leaf pondweed (Potamogeton crispus). noaa.gov However, it can also harm desirable native species, including coontail (Ceratophyllum demersum) and various pondweeds. noaa.gov Risk assessments consistently show that the risk quotients for non-target aquatic plants exceed the level of concern, indicating that adverse effects are likely following an application. epa.govmass.gov However, some research suggests that these effects may be transient, with evidence of rapid recovery in algal growth and continuous frond production in duckweed after initial exposure. regulations.gov

The herbicidal activity of flumioxazin is fundamentally light-dependent. epa.govwi.gov As a light-dependent peroxidizing herbicide (LDPH), its mode of action involves the inhibition of the PPO enzyme. epa.govmass.gov This blockage causes the precursor molecule protoporphyrin IX to accumulate within plant cells. epa.gov In the presence of sunlight, protoporphyrin IX becomes a potent photosensitizer, generating singlet oxygen that rapidly peroxidizes lipids in cell membranes. epa.govmass.gov This leads to a loss of membrane integrity and function, causing cell leakage and ultimately, rapid death of plant tissue. citrusindustry.net The efficacy of flumioxazin is therefore directly correlated with light intensity; its toxic effects are enhanced under higher light conditions and diminished in low light or turbid water. epa.govwi.gov

Algal and Aquatic Macrophyte Sensitivity

Impact on Non-Target Soil and Aquatic Invertebrate Communities

Flumioxazin presents a moderate to high toxicity risk to invertebrate communities in both soil and aquatic environments.

For aquatic invertebrates, the technical grade active ingredient of flumioxazin is classified as moderately to highly toxic on an acute basis. epa.govnoaa.gov Studies have shown a 96-hour LC50 for the mysid shrimp (Mysidopsis bahia) of 0.23 ppm, categorizing it as highly toxic to this species. epa.gov The cladoceran (Daphnia magna) is also sensitive. epa.gov Chronic exposure studies on mysid shrimp revealed that flumioxazin significantly reduced reproduction and growth at concentrations of 15.0 ppb and higher, and survival at concentrations of 27.0 ppb and higher. epa.gov

Regarding soil invertebrates, flumioxazin is considered moderately toxic to earthworms. herts.ac.uk In contrast, the risk to non-target insects like honeybees is assumed to be low, with the compound being classified as practically non-toxic to this species. epa.govnoaa.gov

Assessment of Sublethal and Chronic Effects

Chronic exposure to flumioxazin can lead to a range of sublethal effects in non-target organisms, although its rapid degradation in aquatic environments often limits the potential for long-term exposure. regulations.gov

Aquatic Organisms:

Freshwater Fish: Chronic effects in freshwater fish include reductions in larval growth. epa.gov An early life-stage toxicity study with rainbow trout identified a No-Observable-Adverse-Effect Concentration (NOAEC) of 7.7 µg/L and a Lowest-Observable-Adverse-Effect-Concentration (LOAEC) of 16.0 µg/L, with significant impacts on larval length and weight. mass.gov However, it is noted that standard toxicity tests may not fully replicate the phototoxic effects that could occur under natural sunlight. epa.gov Chronic risks to freshwater fish have been identified, particularly from direct applications to water. regulations.gov

Aquatic Invertebrates: For freshwater invertebrates, chronic exposure can lead to decreased reproduction, survival, and growth, with a NOAEC of 28 µg/L. epa.gov Flumioxazin is considered moderately to highly toxic to aquatic invertebrates. noaa.gov

Aquatic Plants: Flumioxazin is highly toxic to aquatic plants. herts.ac.uk However, studies have shown that algal growth and duckweed frond production can recover following treatment. regulations.gov

Terrestrial Organisms:

Birds: An avian reproduction study using mallard ducks showed significant reductions in the number of viable embryos and live 3-week embryos at the highest tested concentration of 500 ppm. The NOAEC was determined to be 250 ppm. epa.gov In contrast, a reproduction study on bobwhite quail found no significant treatment-related effects, with a NOAEC greater than 500 ppm. epa.gov

Mammals: Chronic reproductive toxicity has been observed in rats at a Lowest-Observable-Adverse-Effect-Level (LOAEL) of 200 ppm, with effects including a decreased number of live-born pups and reduced pup weights. epa.gov A one-year feeding study in beagle dogs resulted in changes in blood chemistry and increased liver weights at high doses. wa.gov An 18-month study in mice, however, showed no evidence of toxicity at high doses. wa.gov

Non-target Plants: Due to its herbicidal nature, flumioxazin poses a risk to non-target terrestrial plants, primarily through spray drift. regulations.gov

The following table summarizes key chronic and sublethal toxicity endpoints for flumioxazin.

Interactive Data Table: Chronic and Sublethal Toxicity of Flumioxazin

Species Endpoint Concentration/Dose Effect Reference
Rainbow Trout (Oncorhynchus mykiss) NOAEC (larval growth) 7.7 µg/L No observable adverse effect mass.gov
Rainbow Trout (Oncorhynchus mykiss) LOAEC (larval growth) 16.0 µg/L Significant reduction in length and weight mass.gov
Freshwater Invertebrates NOAEC 28 µg/L No observable adverse effect on reproduction, survival, and growth epa.gov
Mallard Duck (Anas platyrhynchos) NOAEC (reproduction) 250 ppm No observable adverse effect epa.gov
Mallard Duck (Anas platyrhynchos) LOAEC (reproduction) 500 ppm Significant reduction in viable embryos epa.gov
Bobwhite Quail (Colinus virginianus) NOAEC (reproduction) >500 ppm No significant treatment-related effects epa.gov
Rat NOAEL (reproduction) 100 ppm No observable adverse effect level epa.gov
Rat LOAEL (reproduction) 200 ppm Decreased number of live-born pups and pup weights epa.gov

Environmental Risk Characterization and Assessment Frameworks

The environmental risk assessment for flumioxazin integrates data on its environmental fate, exposure pathways, and ecotoxicological effects to evaluate potential risks to non-target species. hc-sc.gc.ca

Exposure assessment is critical for understanding the potential impact of flumioxazin in the environment. The compound's fate is characterized by rapid degradation through hydrolysis, photolysis, and metabolism in both soil and water. mass.gov

Water: Flumioxazin degrades very quickly in water, with a half-life of about one day at a neutral pH of 7. epa.govepa.gov This rapid degradation limits the potential for chronic exposure in aquatic systems. regulations.gov However, its major degradation products, such as APF and THPA, are more mobile and persistent, posing a potential risk of groundwater contamination. epa.govnoaa.gov Estimated Drinking Water Concentrations (EDWCs) for flumioxazin and its degradates have been modeled for both surface and groundwater to assess dietary exposure risks. federalregister.gov

Soil: In soil, flumioxazin has a typical half-life of around 15 days. wa.gov Field dissipation studies have reported half-lives ranging from 10.3 to 42.0 days depending on soil type and conditions. epa.gov Its potential to leach into groundwater is considered low, but surface runoff can occur. wa.gov

Air: The potential for loss to the atmosphere is considered moderate due to its volatility. wa.gov

The following table presents the dissipation half-life of flumioxazin in different environmental compartments.

Interactive Data Table: Environmental Dissipation of Flumioxazin

Environmental Compartment Process Half-life Reference
Water (pH 7) Hydrolysis 1 day epa.gov
Water (pH 5) Hydrolysis 4.2 days epa.gov
Water (pH 9) Hydrolysis 0.01 days epa.gov
Water Aqueous Photolysis 1 day epa.gov
Soil Aerobic Metabolism ~15 days epa.gov
Soil Field Dissipation (silt loam, MS) 10.3 days epa.gov
Soil Field Dissipation (silt loam, IL) 12.5 days epa.gov
Soil Field Dissipation (silt loam, IA) 42.0 days epa.gov
Aquatic System Anaerobic Metabolism 0.2 days epa.gov

The risk quotient (RQ) method is a standard approach used to characterize ecological risk. It is calculated by dividing the Estimated Environmental Concentration (EEC) by a relevant ecotoxicological endpoint (e.g., LC50 for acute risk, NOEC for chronic risk). epa.govhc-sc.gc.ca An RQ value greater than the Level of Concern (LOC), which is often set at 1.0 for chronic risk and 0.5 for acute risk, indicates a potential for adverse effects. epa.govregulations.gov

Aquatic Risk: For aquatic organisms, chronic risk quotients for freshwater fish and estuarine/marine invertebrates have been found to exceed the LOC of 1.0, with RQs ranging from 1.33 to 2.60. epa.gov These calculations were based on the toxicity of the parent compound, as data for the degradates were not available. epa.gov Refined risk assessments, considering the rapid degradation of flumioxazin, suggest that the actual chronic risk to fish may be low. regulations.gov However, acute risk RQs for aquatic plants can be significantly high, ranging from 1.4 to 40, indicating a substantial risk to these organisms. epa.gov

Terrestrial Risk: For terrestrial organisms, most acute and chronic LOCs were not exceeded for birds and mammals. epa.gov The primary risk identified for the terrestrial environment is to non-target plants, with RQs for endangered terrestrial plant species ranging from 0.11 to 383 for single applications. epa.gov

The risk assessment frameworks employed by regulatory agencies like the U.S. Environmental Protection Agency (EPA) utilize these RQ methodologies to evaluate the potential for adverse effects on non-target species and to inform regulatory decisions. epa.govregulations.gov

Environmental Management and Remediation Strategies

Approaches to Mitigate Environmental Contamination and Off-Target Movement

Strategies to prevent the contamination of non-target areas by Flumioxazin (B1672886) center on controlling its movement through soil and water and minimizing spray drift.

Agricultural and Land Management Practices:

Conservation Tillage: Practices like no-till or limited tillage help reduce soil erosion and, consequently, the runoff of soil-adsorbed Flumioxazin. albaugh.comamazonaws.com

Vegetative Filter Strips: Planting strips of vegetation along waterways and at the edges of fields can intercept runoff, trapping sediment and the associated herbicide, thereby preventing it from entering aquatic systems. albaugh.comamazonaws.comepa.gov

Contour Plowing: Plowing along the contours of the land can slow water flow and reduce erosion and herbicide runoff. albaugh.comamazonaws.com

Soil Moisture Management: Adequate soil moisture is necessary to activate Flumioxazin for weed control. epa.govredeagleinternational.com However, excessive irrigation or heavy rainfall following application can increase the risk of runoff and leaching, especially in soils with low organic matter or clay content. researchgate.net

Application Technique and Conditions:

Avoiding Spray Drift: Flumioxazin is toxic to non-target plants. amazonaws.comepa.gov To minimize drift, applications should not be made during windy conditions or when temperature inversions are present, which can cause the herbicide to move long distances. purdue.edu Using appropriate nozzles and drift-reducing agents can also mitigate this risk. purdue.edu

Soil Conditions: Application to powdery, dry, or light sandy soils should be avoided, especially if there is no immediate likelihood of rain, as wind or water can move treated soil particles off-target. albaugh.comalligare.com

pH Management: Flumioxazin degradation is highly dependent on pH, with rapid hydrolysis occurring in alkaline conditions (pH > 8.5). mass.gov In aquatic applications, this is a key factor in its dissipation.

The following table summarizes key mitigation strategies and their mechanisms of action.

Table 1: Strategies to Mitigate Flumioxazin Contamination
Strategy Mechanism of Action Key Considerations
Conservation Tillage Reduces soil erosion and surface runoff. albaugh.com Enhances microbial degradation in some systems. researchgate.net
Vegetative Filter Strips Intercepts and filters runoff, trapping herbicide-laden sediment. epa.gov Effective for surface water protection.
Contour Plowing Slows water flow across slopes, reducing erosion. amazonaws.com Reduces the volume and velocity of runoff.
Drift Reduction Techniques Minimizes airborne movement of spray droplets to non-target areas. purdue.edu Includes avoiding high winds and using specific nozzles. purdue.edu

Biological Remediation Potential

Biological remediation, or bioremediation, utilizes living organisms like plants and microbes to degrade or sequester environmental contaminants. This approach is a key area of research for managing herbicides like Flumioxazin.

Phytoremediation Applications and Mechanisms

Phytoremediation is a cost-effective, plant-based approach to cleaning up contaminated soil and water. awsjournal.org Plants can absorb, stabilize, or degrade contaminants with the help of root-associated microbes. epa.govnumberanalytics.com For herbicides, this can involve direct uptake and metabolism by the plant (phytodegradation) or the stimulation of microbial activity in the root zone (rhizodegradation). epa.gov

While specific studies on the phytoremediation of Flumioxazin are limited, research on other Protox-inhibiting herbicides and general pesticide remediation provides a framework for potential applications. awsjournal.org Promising plant families and species for herbicide remediation include:

Grasses: Species like Indian grass (Sorghastrum nutans) and switchgrass (Panicum virgatum) have been shown to remediate other common herbicides. gcmonline.comland8.com

Legumes: Plants such as garden vetch and white lupine have demonstrated potential in remediating soils contaminated with other Protox-inhibiting herbicides. awsjournal.org

Trees: Poplar and willow trees are known for their high water uptake and ability to remediate organic pollutants. land8.com Paulownia tomentosa is another fast-growing tree species with demonstrated potential for remediating various organic and inorganic contaminants. mdpi.com

The use of Flumioxazin-13C3 would be instrumental in determining the effectiveness of these plant species by tracing the uptake, translocation, and degradation of the herbicide within the plant-soil system.

Table 2: Potential Phytoremediation Mechanisms and Plant Candidates for Flumioxazin

Phytoremediation Mechanism Description Potential Plant Candidates
Phytodegradation Uptake and internal metabolism of the contaminant by the plant. epa.gov Legumes (e.g., vetch, lupine), Grasses (e.g., switchgrass). awsjournal.orggcmonline.com
Rhizodegradation Enhancement of microbial degradation in the soil surrounding the plant roots (rhizosphere). epa.govnumberanalytics.com Grasses, Legumes, Poplar, Willow. awsjournal.orgland8.com
Phytoextraction Uptake and accumulation of contaminants in plant tissues, which can then be harvested. epa.gov Indian mustard (Brassica juncea), known for accumulating various contaminants. land8.com

Microbial Degradation Enhancement Strategies

Microbial degradation is a primary pathway for the dissipation of Flumioxazin in soil and aquatic systems. researchgate.netnih.gov Studies using ¹⁴C-labeled Flumioxazin have confirmed that soil microbes are the most influential factor in its breakdown. nih.gov The half-life of Flumioxazin in soil can range from approximately 12 to 18 days, largely influenced by microbial activity. researchgate.net In soils where microbe populations were reduced by heat treatment, 99% of the initial Flumioxazin remained after 16 days. nih.gov

Strategies to enhance this natural degradation process focus on creating optimal conditions for the relevant microorganisms:

Biostimulation: This involves the addition of nutrients (like nitrogen and phosphorus), oxygen, or other amendments to stimulate the activity of the indigenous microbial population capable of degrading the contaminant. seasidesustainability.orgmdpi.com For Flumioxazin, ensuring adequate soil moisture and a favorable pH can promote microbial activity. researchgate.netresearchgate.net

Bioaugmentation: This strategy involves introducing specific, pre-selected microorganisms with known herbicide-degrading capabilities into the contaminated environment to supplement the native microbial community. numberanalytics.commdpi.com While a promising technique, its success depends on the survival and activity of the introduced microbes in the new environment.

Table 3: Factors Influencing Microbial Degradation of Flumioxazin

Factor Influence on Degradation Research Finding
Microbial Population Primary driver of degradation. In heat-treated soils with reduced microbes, degradation was minimal. nih.gov
Soil Moisture & Temperature Affects microbial activity. Higher moisture can promote microbial activity and accelerate degradation. researchgate.net Temperature had a lesser effect in some studies. nih.gov
Soil Type (Clay/Organic Matter) Affects herbicide availability to microbes. Higher clay and organic matter content can increase adsorption, reducing availability for degradation. nih.gov
Presence of Sediment Enhances degradation in aquatic systems. Partitioning to sediment enhances microbial degradation. researchgate.netnih.govacs.org
pH Influences both chemical hydrolysis and microbial activity. Soil pH is a key factor influencing degradation rates. researchgate.net

Regulatory Science and Environmental Policy Considerations

Data Requirements for Environmental Fate and Ecotoxicity Assessment

To support the registration of a pesticide like flumioxazin (B1672886), regulatory bodies such as the U.S. Environmental Protection Agency (EPA) require a comprehensive set of data on its environmental fate and ecotoxicity. epa.govepa.gov These requirements are designed to predict the herbicide's behavior and potential impact on various environmental compartments and non-target organisms. epa.gov The use of labeled compounds like Flumioxazin-13C3 is crucial for many of these studies, allowing for precise tracking and quantification of the parent compound and its degradation products.

Key data requirements for the environmental fate assessment of flumioxazin include studies on:

Hydrolysis: Flumioxazin is unstable to hydrolysis, particularly in alkaline conditions. epa.gov

Photodegradation: It photodegrades rapidly in water and on soil. epa.gov

Metabolism: It degrades quickly under both aerobic and anaerobic conditions in soil and aquatic environments. epa.govregulations.gov

Mobility: While flumioxazin itself has medium soil mobility potential, its major degradates are expected to be more mobile. epa.gov

Ecotoxicity data requirements involve testing on a range of organisms to determine the potential for adverse effects:

Aquatic Organisms: Studies on freshwater and marine fish and invertebrates are required. epa.govusda.gov While acute risks to these organisms from flumioxazin are generally low, chronic risks have been identified, particularly from its degradates. epa.gov

Terrestrial Organisms: Data on birds, mammals, and non-target insects like honeybees are necessary. Flumioxazin is considered practically non-toxic to honeybees. epa.gov

Non-target Plants: As a herbicide, flumioxazin's potential to harm non-target terrestrial and aquatic plants is a key concern, and data on this is required. epa.gov

Data gaps can lead to uncertainties in risk assessments. For instance, a lack of complete data on the toxicity of flumioxazin's degradates means that risk assessments sometimes rely on the parent compound's toxicity profile, which may not be accurate. epa.govmass.gov Similarly, missing information on the potential for UV light-enhanced toxicity for freshwater fish has been identified as a data gap. mass.gov

Table 1: Key Environmental Fate Properties of Flumioxazin

Environmental Parameter Finding Significance Reference
Hydrolysis Half-Life 4.2 days (pH 5), 1 day (pH 7), 0.01 days (pH 9)Rapid degradation in neutral and alkaline waters. epa.gov
Aqueous Photolysis Half-Life 1 dayRapid degradation in the presence of sunlight in water. epa.gov
Soil Photolysis Half-Life 5.8 daysRapid degradation on soil surfaces exposed to sunlight. epa.gov
Aerobic Soil Metabolism Half-Life 11.9-17.5 daysDegrades relatively quickly in oxygenated soil environments. apvma.gov.au
Anaerobic Aquatic Metabolism Half-Life 0.2 daysVery rapid degradation in aquatic environments without oxygen. epa.gov
Soil Mobility (Koc) Medium potentialParent compound has limited mobility in soil. epa.gov
Degradate Mobility High potential (for APF and THPA)Major breakdown products are more likely to move through the soil profile and potentially reach groundwater. epa.gov

Table 2: Summary of Ecotoxicity Endpoints for Flumioxazin

Organism Group Toxicity Finding Regulatory Concern Reference
Freshwater Fish Low acute toxicity, potential for chronic risk from degradates.Chronic exposure to degradates in aquatic habitats is a concern. epa.gov
Freshwater Invertebrates Low acute toxicity, potential for chronic risk from degradates.Chronic exposure to degradates in aquatic habitats is a concern. epa.gov
Birds Low acute and chronic toxicity.Low risk assumed. herts.ac.uk
Mammals Low acute and chronic toxicity.Low risk assumed. epa.gov
Honeybees Practically non-toxic.Low risk assumed. epa.gov
Aquatic Plants Highly toxic.Risk to non-target aquatic plants from spray drift and runoff. herts.ac.ukcanada.ca
Terrestrial Plants Highly toxic.Risk to non-target terrestrial plants from spray drift. epa.govcanada.ca

International Regulatory Guidelines and Standards for Herbicide Evaluation

The evaluation of herbicides like flumioxazin is guided by a framework of international standards to ensure a consistent and high level of protection for human health and the environment. umn.edu Key organizations involved in setting these standards include the Organisation for Economic Co-operation and Development (OECD), the Food and Agriculture Organization of the United Nations (FAO), and the World Health Organization (WHO). epa.govsaicm.orgfao.org

The OECD develops harmonized test guidelines for pesticides and chemicals, which are widely accepted by regulatory agencies globally, including the U.S. EPA. epa.govnih.gov This harmonization reduces the burden on chemical producers and conserves scientific resources by avoiding duplicative testing. epa.gov These guidelines specify the methodologies for conducting studies on physical-chemical properties, environmental fate, and toxicity. fao.org

The FAO and WHO jointly develop the International Code of Conduct on Pesticide Management, which provides a voluntary framework for the lifecycle management of pesticides. saicm.orgfao.org This code is supported by a series of technical guidelines that offer detailed guidance on various aspects of pesticide regulation and management. fao.org

In the European Union, a dual system is in place where the European Food Safety Authority (EFSA) evaluates the active substances, and member states authorize the final plant protection products. europa.eu This process is governed by Regulation (EC) No 1107/2009. europa.eu

Regulatory agencies like the U.S. EPA and the Canadian Pest Management Regulatory Agency (PMRA) have developed standardized templates for data evaluation records (DERs) to ensure consistency in the review of submitted studies. epa.gov

The registration process for a pesticide in many jurisdictions involves several key steps:

An applicant, typically the manufacturer, submits a detailed dossier of data to the national regulatory authority. europa.eu

The regulatory authority reviews the data to assess the risks to human health and the environment. canada.caregulations.gov

If the risks are deemed acceptable under the proposed conditions of use, the product is granted registration. epa.govcanada.ca This may include specific conditions such as buffer zones to protect sensitive areas or personal protective equipment requirements for applicators. canada.ca

Pesticides are subject to periodic re-evaluation to ensure they continue to meet current safety standards. regulations.govregulations.gov

Science-Policy Interface in Environmental Risk Management of Herbicides

The science-policy interface is a critical component of the environmental risk management of herbicides. It involves the communication and translation of scientific data and assessments into policy decisions and regulatory actions. epa.govcsic.es Effective science-policy interfaces are characterized by transparency, clarity, consistency, and reasonableness. epa.gov

For herbicides, this interface ensures that the complex scientific information generated from environmental fate and ecotoxicology studies, often using isotopically labeled compounds like this compound, is effectively used by risk managers to make informed decisions. csic.esipcp.ch These decisions aim to balance the benefits of pesticide use with the need to protect public health and the environment. umn.edu

Several international bodies and frameworks facilitate this interface:

The Strategic Approach to International Chemicals Management (SAICM) is a global policy framework to promote chemical safety. saicm.org

The FAO/WHO Joint Meeting on Pesticide Management (JMPM) provides scientific advice to support the implementation of the International Code of Conduct on Pesticide Management. saicm.org

The OECD's Environment, Health and Safety (EHS) Programme fosters collaboration among governments on chemical safety and risk assessment. saicm.org

A key challenge at the science-policy interface is the effective communication of uncertainty. epa.gov Risk assessments are based on models and experimental data that have inherent uncertainties. It is crucial that these uncertainties are clearly communicated to policymakers so they can be considered in the decision-making process. epa.gov

The process of risk management involves several steps:

Risk Assessment: Scientists evaluate the potential for harm to humans and the environment based on the submitted data. epa.gov

Risk Characterization: The results of the risk assessment are summarized and communicated to risk managers. epa.gov

Risk Management: Policymakers weigh the scientific evidence, along with social, economic, and other factors, to decide on the appropriate regulatory action. umn.eduepa.gov This can range from approving the herbicide with specific use conditions to restricting or banning its use.

In recent years, there have been calls to strengthen the science-policy interface for chemicals and waste management, potentially through the establishment of a global science-policy body similar to the Intergovernmental Panel on Climate Change (IPCC). ipcp.chiisd.org Such a body could provide comprehensive scientific assessments to inform international policymaking. csic.es

Future Research Directions and Unaddressed Knowledge Gaps

Elucidating Complex Transformation Pathways Using Isotopic Tracing

While the major degradation routes of flumioxazin (B1672886), such as hydrolysis, photolysis, and microbial metabolism, are generally known, the use of Flumioxazin-13C3 can provide a more definitive and detailed picture of these complex transformation pathways. regulations.govepa.gov The stable isotope label allows for the unambiguous tracking of the carbon atoms from the parent molecule into its various degradation products. mdpi.com

Future research should focus on:

Identifying and quantifying novel and minor degradation products: Standard analytical methods may miss transient or low-concentration metabolites. Isotopic tracing can help to identify the complete suite of transformation products, providing a more accurate mass balance. mdpi.comresearchgate.net

Distinguishing between biotic and abiotic degradation: By conducting experiments in both sterile and microbially active environments, the specific contributions of microbial versus chemical degradation processes can be clearly delineated. nih.gov Isotope fractionation patterns can also help differentiate between these transformation modes. nih.gov

Mapping metabolic pathways in different microbial species: Isolating and studying specific soil microorganisms capable of degrading flumioxazin can reveal diverse metabolic strategies. This compound can be used to trace the metabolic fate of the herbicide within these organisms. nih.gov

Long-Term Ecological Impact Studies in Diverse Environmental Settings

The long-term ecological effects of flumioxazin and its degradates are not fully understood. earth.org While short-term toxicity studies are common, the chronic impacts on soil health, biodiversity, and ecosystem functions require further investigation. epa.govresearchgate.net this compound can be instrumental in these long-term studies.

Key areas for future research include:

Assessing the persistence and bioaccumulation of non-extractable residues (NERs): A significant portion of flumioxazin and its metabolites can become bound to soil organic matter, forming NERs. regulations.gov The use of 13C-labeled flumioxazin allows for the tracking of these bound residues over extended periods, helping to determine their long-term stability and potential for remobilization and uptake by organisms. acs.orgacs.org

Investigating impacts on soil microbial community structure and function: The long-term effects of flumioxazin on the diversity and activity of soil microorganisms are crucial for soil fertility. iaea.org By tracing the flow of 13C from the herbicide into microbial biomass, researchers can identify which microbial groups are involved in its degradation and how the community structure shifts over time. nih.gov

Evaluating effects on non-target organisms in realistic field scenarios: Microcosm and mesocosm studies that simulate natural ecosystems can be enhanced by using this compound to trace the uptake, metabolism, and potential trophic transfer of the herbicide and its residues in a variety of organisms. wur.nl

Development of Predictive Models for Environmental Fate and Bioavailability

Accurate predictive models are essential for assessing the environmental risk of pesticides. frontiersin.orgfastercapital.com Data generated from studies using this compound can significantly improve the accuracy and reliability of these models.

Future research should aim to:

Refine model parameters for degradation, sorption, and transport: Isotope-based studies can provide more precise data on degradation rates, soil-water partitioning coefficients (Kd), and organic carbon-water (B12546825) partitioning coefficients (Koc) under various environmental conditions. regulations.govresearchgate.net This data can be used to develop more robust and site-specific environmental fate models. iaea.org

Incorporate bioavailability into risk assessment models: Total concentration in soil does not always correlate with the bioavailable fraction. This compound can be used to measure the fraction of the herbicide and its degradates that is available for uptake by plants and soil organisms, leading to more realistic risk assessments. researchgate.net

Validate models using field-scale data: Lysimeter studies and field trials using this compound can provide valuable data for validating and calibrating predictive models under real-world conditions. researchgate.net

Integration of Omics Technologies in Understanding Microbial and Plant Interactions

The integration of "omics" technologies (genomics, transcriptomics, proteomics, and metabolomics) with stable isotope probing (SIP) offers a powerful approach to understanding the complex interactions between flumioxazin, soil microbes, and plants at a molecular level. nih.govfrontiersin.orgcambridge.orgmdpi.comfrontiersin.org

Future research directions include:

Identifying genes and enzymes involved in flumioxazin degradation: By exposing microbial communities to this compound and analyzing the 13C-enriched DNA, RNA, and proteins, researchers can identify the specific genes and enzymes responsible for its breakdown. nih.gov

Understanding the metabolic response of plants to flumioxazin exposure: Metabolomics studies using 13C-labeled flumioxazin can reveal how plants metabolize the herbicide and the biochemical pathways that are affected by its presence. cambridge.org

Elucidating the role of the plant microbiome in herbicide detoxification: The microorganisms living in and on plants can play a significant role in detoxifying herbicides. Combining omics with isotopic labeling can help to unravel these complex interactions. nih.gov

Refinement of Analytical Techniques for Ultra-Trace Detection of Labeled Compounds

The successful application of this compound in environmental research relies on sensitive and accurate analytical techniques capable of detecting and quantifying the labeled compound and its transformation products at ultra-trace levels. researchgate.net

Future research in this area should focus on:

Developing and validating advanced mass spectrometry methods: High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are powerful tools for analyzing isotopically labeled compounds. ekb.egsci-hub.senih.gov Continued methods development is needed to improve sensitivity, reduce matrix effects, and enable the analysis of a wider range of metabolites in complex environmental samples. mdpi.comlcms.cz

Improving sample preparation techniques: Efficient extraction and cleanup methods are crucial for accurate analysis. bohrium.com Research into novel solid-phase extraction (SPE) materials and other miniaturized and automated sample preparation techniques can enhance the recovery of target analytes and improve analytical throughput. mdpi.com

Exploring novel detection technologies: The development of new analytical platforms, such as advanced chromatography-isotope ratio mass spectrometry (GC-IRMS/LC-IRMS), can provide even more detailed information on isotopic fractionation and transformation processes. mdpi.comsir-lab.com

Q & A

Q. Table 1: Critical Parameters for Synthesis

ParameterOptimal RangeAnalytical Tool
Isotopic Purity≥98%MS, NMR
Reaction Temperature25–30°CHPLC
Purification SolventEthyl acetate/hexaneTLC, GC

Basic: Which analytical techniques are most effective for quantifying this compound in environmental matrices?

Methodological Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to its sensitivity in detecting isotopic labels. Key considerations:

  • Column Selection : Use C18 columns for optimal separation of this compound from matrix interferents.
  • Ionization Mode : Electrospray ionization (ESI) in negative mode enhances detection of nitro groups .
  • Calibration Curves : Prepare matrix-matched standards to account for ion suppression/enhancement effects.
  • Limit of Quantification (LOQ) : Aim for ≤1 ng/mL to detect trace residues in soil/water samples .

Advanced: How do isotopic effects influence the degradation kinetics of this compound compared to its unlabelled counterpart?

Methodological Answer:
13C labeling may alter bond dissociation energies, affecting degradation rates. To assess this:

  • Comparative Studies : Conduct parallel experiments with Flumioxazin and this compound under identical conditions (pH, UV exposure).
  • Kinetic Isotope Effect (KIE) Analysis : Calculate kH/kDk_H/k_D ratios using Arrhenius plots to quantify rate differences .
  • Mechanistic Probes : Use density functional theory (DFT) simulations to predict isotopic impacts on reaction pathways .

Q. Table 2: Example Degradation Data

CompoundHalf-life (pH 7)KIE (k_H/k_D)
Flumioxazin14 days1.0 (ref)
This compound16 days0.92

Advanced: How should researchers address contradictions in reported adsorption coefficients (Kd) of this compound across studies?

Methodological Answer:
Discrepancies often arise from variability in soil organic matter (SOM) or methodological differences. Mitigation strategies:

  • Meta-Analysis : Normalize Kd values to SOM content and clay mineralogy .
  • Standardized Protocols : Adopt OECD Guideline 106 for batch equilibrium studies to ensure consistency .
  • Statistical Validation : Apply multivariate regression to identify dominant factors (e.g., pH, cation exchange capacity) .

Advanced: What methodologies are recommended for tracing metabolic pathways of this compound in plant systems?

Methodological Answer:

  • Isotope-Labeled Tracer Studies : Administer this compound to model plants (e.g., Arabidopsis) and extract metabolites at timed intervals.
  • High-Resolution MS : Use LC-QTOF-MS to identify 13C-containing fragments and propose biotransformation pathways .
  • Enzyme Inhibition Assays : Co-treat with cytochrome P450 inhibitors to pinpoint detoxification mechanisms .

Basic: What quality control measures are essential for long-term stability studies of this compound?

Methodological Answer:

  • Storage Conditions : Store at −20°C in amber vials to prevent photodegradation.
  • Periodic Reanalysis : Test aliquots at 0, 6, and 12 months using LC-MS to monitor decomposition.
  • Degradation Markers : Track known breakdown products (e.g., chlorodibenzoic acid derivatives) as stability indicators .

Advanced: How can researchers optimize experimental designs to distinguish between abiotic and microbial degradation of this compound?

Methodological Answer:

  • Sterile Controls : Autoclave soil/water samples to eliminate microbial activity; compare degradation rates with non-sterile samples.
  • Isotope Probing : Use 13C-DNA stable isotope probing (SIP) to identify microbial taxa assimilating the compound .
  • Mass Balance Analysis : Quantify 13CO2 release to estimate mineralization vs. partial degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.